molecular formula C13H15BrN2O3 B13076870 tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate

Cat. No.: B13076870
M. Wt: 327.17 g/mol
InChI Key: OMPXRHRTXSMLDH-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a methoxy group at the 5-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group can be introduced at the 5-position through a nucleophilic substitution reaction using methanol and a suitable base.

    Esterification: The tert-butyl ester group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

  • Substituted indazoles (e.g., 3-amino-5-methoxy-1H-indazole-1-carboxylate).
  • Oxidized or reduced derivatives.
  • Carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

    Biological Studies: The compound is employed in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.

    Chemical Biology: It serves as a probe to investigate enzyme activities and protein-ligand interactions.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 5-bromo-1H-indole-1-carboxylate
  • tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-bromo-5-methoxy-1H-indazole-1-carboxylate is unique due to the specific combination of substituents on the indazole ring. The presence of both bromine and methoxy groups provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methoxyindazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(17)16-10-6-5-8(18-4)7-9(10)11(14)15-16/h5-7H,1-4H3

InChI Key

OMPXRHRTXSMLDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C(=N1)Br

Origin of Product

United States

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